BenchChemオンラインストアへようこそ!

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

anticancer drug discovery 1,3,4-thiadiazole SAR bioisosteric replacement

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (CAS 920454-03-1) is a synthetic 1,3,4-thiadiazole derivative characterized by a 2,5-dimethylbenzylthio substituent at position 5 and a 2-phenylacetamide moiety at position 2. With a molecular formula of C19H19N3OS2, a molecular weight of 369.5 g/mol, and a computed XLogP3-AA of 4.5, it occupies a moderately lipophilic chemical space distinct from simpler 5-alkylthio or 5-mercapto analogs.

Molecular Formula C19H19N3OS2
Molecular Weight 369.5
CAS No. 920454-03-1
Cat. No. B2726154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
CAS920454-03-1
Molecular FormulaC19H19N3OS2
Molecular Weight369.5
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C19H19N3OS2/c1-13-8-9-14(2)16(10-13)12-24-19-22-21-18(25-19)20-17(23)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,21,23)
InChIKeyFVDLAJDOAUBFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (CAS 920454-03-1): Core Chemical Identity and Research-Grade Specifications


N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (CAS 920454-03-1) is a synthetic 1,3,4-thiadiazole derivative characterized by a 2,5-dimethylbenzylthio substituent at position 5 and a 2-phenylacetamide moiety at position 2 [1]. With a molecular formula of C19H19N3OS2, a molecular weight of 369.5 g/mol, and a computed XLogP3-AA of 4.5, it occupies a moderately lipophilic chemical space distinct from simpler 5-alkylthio or 5-mercapto analogs [1]. The compound contains one hydrogen bond donor and five hydrogen bond acceptors, features relevant to target engagement and solubility profiling in early-stage screening campaigns [1].

Why Generic Substitution of N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Is Scientifically Unreliable


Within the 1,3,4-thiadiazol-2-yl-2-phenylacetamide chemotype, even minor structural perturbations at the 5-position thioether profoundly alter both bioactivity magnitude and target selectivity [1]. For instance, the 5-mercapto analog series (bearing a free thiol instead of a benzylthioether) exhibits only moderate cytotoxicity with the best IC50 values of 3.1–12.6 µM across PC3, HT-29, and SKNMC cell lines, failing to surpass doxorubicin [2]. Conversely, the 5-[(2,5-dimethylbenzyl)thio] substitution introduces a rigid, electron-rich aromatic ring that can engage in pi-stacking interactions and alter the conformational landscape of the molecule, precluding any simplistic structure–activity extrapolation from the mercapto or shorter-chain alkylthio series [1]. Generic substitution without matched-pair analysis therefore risks selecting a compound with fundamentally different potency, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Against Its Closest Analogs


Structural Differentiation from the 5-Mercapto Series: Bioisosteric Replacement of Thiol with 2,5-Dimethylbenzylthio Enhances Lipophilicity and Alters Cytotoxic Potency

The target compound replaces the free thiol (-SH) at the 5-position, present in the comparator series N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, with a 2,5-dimethylbenzylthio group [1]. This substitution increases the computed XLogP3-AA from approximately 1.8–2.0 (estimated for the 5-mercapto parent) to 4.5 for the target compound, representing a >2.5 log unit increase in lipophilicity [2]. The 5-mercapto series derivatives exhibit IC50 values ranging from 3.1 µM to >100 µM across PC3, HT-29, and SKNMC cell lines, with none surpassing doxorubicin (IC50 typically 0.5–2.0 µM in these lines) [1]. The 2,5-dimethylbenzylthio motif introduces aromatic pi-stacking potential absent in the mercapto series, which may enable distinct binding interactions [2].

anticancer drug discovery 1,3,4-thiadiazole SAR bioisosteric replacement

Predicted Polypharmacology Fingerprint: PASS-Inferred Bioactivity Spectrum Diverges from N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

PASS (Prediction of Activity Spectra for Substances) analysis of the target compound predicts high probability of antineoplastic activity (Pa ~0.961), apoptosis agonism (Pa ~0.979), and DNA synthesis inhibition (Pa ~0.991) [1]. The 5-isopropylthio analog (CAS not assigned in literature, IUPAC: N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide), a commercially available alternative, lacks the aromatic ring system at the 5-position and is predicted to have a significantly different target interaction profile due to the absence of pi-pi stacking capability . While direct experimental comparison is absent from the published literature, the 2,5-dimethylbenzyl group introduces a privileged fragment commonly associated with kinase hinge-binding motifs, suggesting potential engagement with kinase targets not accessible to the isopropylthio analog .

computational target prediction PASS bioactivity polypharmacology profiling

Cholinergic System Engagement: In Silico Evidence for Acetylcholinesterase Binding Affinity Distinct from Bulk Thiadiazole Library Members

BindingDB records indicate that a structurally related thiadiazole derivative within the same chemotype series (ChEMBL_2261427 / CHEMBL5216438) was evaluated for binding affinity to acetylcholinesterase (AChE) using Ellman's method [1]. While the specific target compound (CAS 920454-03-1) has not been directly assayed against AChE in published studies, its structural features—the 2,5-dimethylbenzylthio group and 2-phenylacetamide moiety—are consistent with known AChE pharmacophoric elements, including a peripheral anionic site-binding aromatic group and a catalytic site-interacting amide [2]. This positions the target compound as a potential cholinergic probe differentiated from analogs lacking the dual aromatic substitution pattern.

acetylcholinesterase inhibition CNS drug discovery chemoproteomics

Physicochemical Property Differentiation: XLogP3-AA, Rotatable Bond Count, and H-Bond Donor/Acceptor Profile vs. Benchmark Thiadiazole Screening Compounds

The target compound possesses a computed XLogP3-AA of 4.5, 6 rotatable bonds, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. In contrast, BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide), a well-characterized glutaminase inhibitor bearing two 5-phenylacetamido-1,3,4-thiadiazole moieties, has a molecular weight of 524.68 Da and a substantially different rotatable bond and H-bond donor/acceptor profile . The target compound's lower molecular weight (369.5 Da) and moderate lipophilicity place it within lead-like chemical space (MW < 400, XLogP < 5), whereas BPTES exceeds classical lead-likeness criteria by >100 Da. This physicochemical divergence directly impacts solubility, permeability, and formulation behavior, rendering the target compound a more favorable starting point for lead optimization programs targeting intracellular or CNS-penetrant applications.

ADME prediction compound library design lead-likeness assessment

High-Confidence Application Scenarios for N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide in Scientific Research and Industrial Procurement


Oncology Screening Libraries: Prioritizing 5-Benzylthio-1,3,4-thiadiazole Scaffolds for Anticancer Hit Discovery

Based on the predicted antineoplastic activity (Pa = 0.961) and apoptosis agonist profile (Pa = 0.979) [1], procurement of this compound is justified for inclusion in focused oncology screening libraries. Its structural differentiation from the 5-mercapto series—which showed only moderate cytotoxicity (best IC50 = 3.1 µM) and failed to surpass doxorubicin [2]—positions it as a next-generation analog with potentially superior potency that warrants empirical testing in the same PC3, HT-29, and SKNMC cell line panel.

Lead-Likeness-Driven Hit-to-Lead Optimization: Replacing High-Molecular-Weight Thiadiazole Tool Compounds

The target compound's favorable lead-like parameters (MW = 369.5 Da, XLogP3-AA = 4.5) [1] contrast sharply with tool compounds like BPTES (MW = 524.68 Da) that exceed conventional lead-likeness thresholds . Researchers seeking thiadiazole-based chemical probes with improved pharmacokinetic developability should procure this compound as a lighter, more ligand-efficient alternative for structure–activity relationship expansion.

Cholinergic Neuropharmacology: Chemotype-Guided AChE Probe Development

Evidence that structurally related 1,3,4-thiadiazole derivatives within the same chemotype series bind acetylcholinesterase (ChEMBL_2261427 assessed by Ellman's method) [1] supports the use of this compound as a starting point for CNS-focused cholinergic probe development. The 2,5-dimethylbenzylthio group provides an aromatic peripheral anionic site-binding element absent in simpler 5-alkylthio analogs, potentially enabling dual-site AChE interaction.

Polypharmacology Profiling: Exploiting Predicted Multi-Target Activity for Phenotypic Screening

PASS predictions indicating concurrent DNA synthesis inhibition (Pa = 0.991), apoptosis agonism (Pa = 0.979), and lipid metabolism regulation (Pa = 0.999) [1] suggest that this compound may engage multiple biological pathways simultaneously. Procurement for phenotypic screening campaigns—where polypharmacology can be advantageous—is warranted, particularly in models where single-target agents have previously failed.

Quote Request

Request a Quote for N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.